molecular formula C5H7F2NO4 B169111 4-Amino-2,2-difluoropentanedioic acid CAS No. 173282-21-8

4-Amino-2,2-difluoropentanedioic acid

Cat. No. B169111
M. Wt: 183.11 g/mol
InChI Key: LLRDKDQMMRICLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,2-difluoropentanedioic acid is a chemical compound with the CAS Number: 173282-21-8 . It has a molecular weight of 183.11 . The IUPAC name for this compound is 4-amino-2,2-difluoropentanedioic acid . It is a solid substance stored at room temperature and protected from light .


Molecular Structure Analysis

The InChI code for 4-Amino-2,2-difluoropentanedioic acid is 1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12) . This indicates the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

4-Amino-2,2-difluoropentanedioic acid is a solid substance . It has a molecular weight of 183.11 . The compound is stored at room temperature and needs to be protected from light .

Scientific Research Applications

1. Fluorescence and NMR Labeling

4-Amino-2,2-difluoropentanedioic acid and its derivatives are utilized in fluorescence and nuclear magnetic resonance (NMR) studies. A monofluoro-substituted amino acid derivative has been designed for solid-state 19F NMR distance measurements in membrane-bound peptides, offering insights into peptide conformation and dynamics (Tkachenko et al., 2014).

2. Protein Engineering

Fluorinated amino acids, including derivatives of 4-Amino-2,2-difluoropentanedioic acid, are increasingly used in protein engineering. Their unique properties, such as altered hydrophobicity and hydrogen bonding capabilities, make them valuable for modifying the structural and pharmacological characteristics of proteins and peptides (Samsonov et al., 2009).

3. Drug Discovery and Design

Derivatives of 4-Amino-2,2-difluoropentanedioic acid, such as 1-Amino-4,4-difluorocyclohexanecarboxylic acid, have been explored as building blocks in drug discovery. Their altered conformation, lipophilicity, and fluorescent properties compared to non-fluorinated analogs make them suitable for developing new pharmacological agents (Mykhailiuk et al., 2013).

4. Development of Synthetic Peptides

4-Amino-2,2-difluoropentanedioic acid and related compounds have been incorporated into synthetic peptides. These peptides, with their distinct conformational preferences, can be used for various applications in chemistry and biology, such as in the development of enzyme inhibitors and in NMR studies (Tressler & Zondlo, 2014).

5. Biopolymer Research

This compound is also relevant in the study and synthesis of biopolymers. For example, in the synthesis of poly(β-aminoesters), derivatives of 4-Amino-2,2-difluoropentanedioic acid contribute to the development of new materials with potential applications in biotechnology and medicine (Lynn & Langer, 2000).

6. Chemical Biology

Fluorinated amino acids, including derivatives of 4-Amino-2,2-difluoropentanedioic acid, are increasingly important in chemical biology. They are used to create fluorescent macromolecules like peptides and proteins, facilitating non-invasive studies in cells and organisms, and enhancing our understanding of complex biological processes (Cheng et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-amino-2,2-difluoropentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRDKDQMMRICLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,2-difluoropentanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,2-difluoropentanedioic acid
Reactant of Route 2
4-Amino-2,2-difluoropentanedioic acid
Reactant of Route 3
4-Amino-2,2-difluoropentanedioic acid
Reactant of Route 4
4-Amino-2,2-difluoropentanedioic acid
Reactant of Route 5
4-Amino-2,2-difluoropentanedioic acid
Reactant of Route 6
4-Amino-2,2-difluoropentanedioic acid

Citations

For This Compound
2
Citations
IS Kondratov, MY Bugera, NA Tolmachova… - Journal of Fluorine …, 2018 - Elsevier
Copper-mediated Michael addition of ethyl bromodifluoroacetate to N-protected α,β-unsaturated α-amino acid esters was applied for straightforward synthesis of γ,γ-difluorinated …
Number of citations: 14 www.sciencedirect.com
J Moschner, V Stulberg, R Fernandes… - Chemical …, 2019 - ACS Publications
Fluorine does not belong to the pool of chemical elements that nature uses to build organic matter. However, chemists have exploited the unique properties of fluorine and produced …
Number of citations: 204 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.